3-((2,4,5-Trifluorobenzyl)oxy)azetidine

Lipophilicity LogP Membrane permeability

Research teams developing CNS-penetrant candidates face metabolic instability from benzyl ether oxidation. 3-((2,4,5-Trifluorobenzyl)oxy)azetidine (CAS 1121595-51-4) addresses this by occupying all three aromatic C-H positions with fluorine, blocking CYP-mediated hydroxylation. • Occupies all 3 metabolic soft spots vs. mono-/difluoro analogs • Estimated LogP ~2.0-2.3 enables optimal BBB permeation • Ether linker adds H-bond acceptor and conformational flexibility • Consistent ≥98% purity across multiple vendors

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B13601115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4,5-Trifluorobenzyl)oxy)azetidine
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC(=C(C=C2F)F)F
InChIInChI=1S/C10H10F3NO/c11-8-2-10(13)9(12)1-6(8)5-15-7-3-14-4-7/h1-2,7,14H,3-5H2
InChIKeyQISAKUWPQYZXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2,4,5-Trifluorobenzyl)oxy)azetidine – Structural Identity, Physicochemical Baseline, and Comparator Landscape for Medicinal Chemistry Procurement


3-((2,4,5-Trifluorobenzyl)oxy)azetidine (CAS 1121595-51-4; molecular formula C₁₀H₁₀F₃NO; molecular weight 217.19) is a research-grade azetidine building block featuring a four-membered saturated nitrogen heterocycle connected via an ether linkage to a 2,4,5-trifluorobenzyl moiety . The compound is commercially supplied at ≥97–98% purity from multiple vendors and is employed as a conformationally restricted, fluorinated scaffold in early-stage medicinal chemistry and library synthesis . Its closest structurally defined comparators include 3-(benzyloxy)azetidine (non‑fluorinated parent), 3-((2-fluorobenzyl)oxy)azetidine, 3-((4-fluorobenzyl)oxy)azetidine, 3-((2,4-difluorobenzyl)oxy)azetidine, and the direct‑linked 3-(3,4,5-trifluorobenzyl)azetidine, against which the target compound’s differentiation rests on fluorination count, substitution pattern, and linker chemistry.

Why In-Class Azetidine Benzyl Ethers Cannot Be Interchanged: The Differentiating Impact of Fluorination Count, Substitution Pattern, and Linker Chemistry in 3-((2,4,5-Trifluorobenzyl)oxy)azetidine


Within the 3‑(benzyloxy)azetidine series, progressive fluorine substitution on the benzyl ring is not merely incremental—it produces discrete alterations in lipophilicity, metabolic soft‑spot blockade, and electronic character that directly govern a molecule’s pharmacokinetic and target‑engagement profile [1][2]. The 2,4,5‑trifluoro pattern simultaneously occupies three aromatic C–H positions that are known sites of cytochrome P450‑mediated oxidation, while the unsymmetrical fluorine arrangement generates a dipole qualitatively distinct from that of the 3,4,5‑trifluoro isomer. Moreover, the ether oxygen linker introduces a hydrogen‑bond acceptor and a conformational degree of freedom absent in direct C–C linked analogs such as 3-(3,4,5-trifluorobenzyl)azetidine. Substituting any generic 3‑(benzyloxy)azetidine—or even a mono‑ or difluorinated variant—for the title compound therefore risks altering not only potency but also metabolic stability, CNS penetration potential, and off‑target selectivity in a manner that cannot be retroactively corrected without resynthesis and full re‑profiling.

Quantitative Differentiation Evidence for 3-((2,4,5-Trifluorobenzyl)oxy)azetidine: Fluorine Count-Dependent Lipophilicity, Metabolic Soft-Spot Coverage, Linker Advantage, and Scaffold Validation


Fluorine Count-Dependent Lipophilicity Differentiation: 3-((2,4,5-Trifluorobenzyl)oxy)azetidine vs. Mono- and Di-Fluorinated Analogs

The target compound, bearing three aromatic fluorine atoms, is predicted to exhibit a LogP approximately 0.4–0.7 units higher than its 2,4‑difluoro analog (ACD/LogP = 1.63) and approximately 0.5–1.0 units above mono‑fluorinated ortho (XLogP3 = 1.3) [1] and para (LogP = 1.31) isomers [2]. This stepwise lipophilicity increase follows the systematic trend documented for fluoroalkyl‑substituted saturated heterocyclic amines, where each additional fluorine atom raises LogP by 0.3–0.5 units depending on the distance from the protonation centre [3]. The elevated LogP places the target compound closer to the CNS drug‑like optimum range (LogP 2–3) compared to its less fluorinated congeners, which may be sub‑optimal for passive membrane permeation.

Lipophilicity LogP Membrane permeability Drug-likeness

Metabolic Soft-Spot Blockade: Triple Fluorination of the 2,4,5-Trifluorobenzyl Ring Relative to Non-Fluorinated and Partially Fluorinated Analogs

Aromatic C–H positions on benzyl ethers are established sites of cytochrome P450‑mediated oxidative metabolism. Fluorination at metabolically labile positions is a validated strategy to block hydroxylation and improve metabolic stability [1]. The 2,4,5‑trifluorobenzyl motif in the target compound simultaneously replaces three aromatic C–H bonds with C–F bonds, occupying all three potential metabolic soft spots on the benzyl ring. In contrast, mono‑fluorinated analogs (e.g., 3-((2-fluorobenzyl)oxy)azetidine or 3-((4-fluorobenzyl)oxy)azetidine) leave two unblocked positions, while the 2,4‑difluoro analog leaves the 5‑position unshielded. This triple blockade is predicted to confer superior resistance to oxidative metabolism compared to any partially fluorinated benzyloxy azetidine in the series.

Metabolic stability CYP oxidation Fluorine blocking Site of metabolism

Ether Linker vs. Direct C–C Linkage: 3-((2,4,5-Trifluorobenzyl)oxy)azetidine vs. 3-(3,4,5-Trifluorobenzyl)azetidine

The target compound incorporates an ether oxygen between the azetidine ring and the trifluorobenzyl group, whereas 3-(3,4,5-trifluorobenzyl)azetidine (CAS 1341417-63-7, LogP = 2.18) employs a direct C–C methylene linkage. The ether oxygen introduces an additional hydrogen‑bond acceptor (HBA count increases from 1 to 2), adds a rotatable bond (from 2 to 3), and lowers the molecular weight (217.19 vs. 201.19) while providing a different metabolic profile—the benzylic ether is susceptible to O‑dealkylation rather than the benzylic C–H oxidation characteristic of the methylene‑linked analog. These differences produce distinct conformational ensembles, solubility profiles, and metabolic routes that cannot be replicated by the direct‑linked comparator.

Linker chemistry Hydrogen bond acceptor Conformational flexibility Ether vs. methylene

Conformational Rigidity and CNS Lead-Like Character: Azetidine Scaffold Validation in Library Profiling

The azetidine core is a validated privileged scaffold for CNS‑focused lead‑like libraries. Lowe et al. demonstrated that densely functionalized azetidine ring systems, when profiled for physicochemical and ADME properties, meet CNS lead‑like criteria (MW < 350, cLogP 1–3, HBD < 3, HBA < 7, TPSA < 90 Ų) while maintaining sufficient three‑dimensional character (Fsp3) to escape flatland limitations [1]. The target compound (MW 217.19, estimated LogP ~2.0–2.3, HBD = 1, HBA = 2, TPSA ≈ 21.3 Ų ) falls squarely within these CNS lead‑like boundaries, and its azetidine ring provides conformational restriction that is absent in acyclic 3‑aminopropanol ether analogs, which would possess additional rotatable bonds and entropic penalties upon target binding.

Azetidine scaffold CNS drug discovery Fsp3 Lead-like libraries

Commercial Availability and Supply Chain Differentiation: Multi-Vendor Sourcing of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine vs. Single-Source Analogs

The target compound is stocked and supplied by at least four independent vendors—Chemscene (≥98% purity, Cat. CS-0304424) , AKSci (97% purity, Cat. 8580DW) , Leyan (98% purity, Cat. 1375094) , and CymitQuimica (Ref. 10-F715252) —with gram‑scale quantities available for immediate shipment. In contrast, certain structurally related analogs such as 3-((2,4-difluorobenzyl)oxy)azetidine and 3-((2-fluorobenzyl)oxy)azetidine are primarily available through single‑source or limited‑distribution channels. Multi‑vendor availability reduces procurement risk, enables competitive pricing, and ensures supply continuity for medicinal chemistry campaigns that may require repeated, multi‑gram purchases over extended project timelines.

Procurement Commercial availability Supply chain Building block sourcing

Electronic Differentiation of the 2,4,5-Trifluoro vs. 3,4,5-Trifluoro Substitution Pattern: Implications for Target Recognition

The unsymmetrical 2,4,5‑trifluoro substitution pattern on the benzyl ring produces a qualitatively different electronic distribution compared to the symmetrical 3,4,5‑trifluoro arrangement found in direct‑linked analogs such as 3-(3,4,5-trifluorobenzyl)azetidine . The ortho‑fluorine (position 2) exerts a strong inductive electron‑withdrawing effect in close proximity to the ether oxygen, altering the electron density on the benzylic carbon and the conformational preference of the benzyloxy sidechain. This electronic asymmetry translates into distinct π‑stacking geometries, dipole‑dipole interactions, and potential for orthogonal multipolar interactions with protein binding sites—effects that cannot be achieved with the symmetric 3,4,5‑trifluoro isomer or with mono‑ and difluorinated congeners. In structure‑activity relationship (SAR) campaigns, this electronic differentiation may be decisive for achieving selectivity between closely related targets.

Electronic effects Dipole moment Fluorine substitution pattern SAR

Procurement-Driven Application Scenarios for 3-((2,4,5-Trifluorobenzyl)oxy)azetidine: Where Quantitative Differentiation Drives Selection Decisions


CNS Lead Optimisation Campaigns Requiring Precisely Tuned Lipophilicity in the LogP 2–3 Window

Medicinal chemistry teams developing CNS‑penetrant candidates can prioritise 3-((2,4,5-trifluorobenzyl)oxy)azetidine over its mono‑ and difluorinated analogs when the target product profile demands LogP in the 2–3 range for optimal blood–brain barrier permeation. The three‑fluorine substitution elevates lipophilicity into this window (estimated LogP ~2.0–2.3 vs. 1.3–1.6 for less fluorinated congeners), while the azetidine core maintains the CNS lead‑like compliance validated by Lowe et al. (J. Org. Chem., 2012) [1]. Selecting a mono‑ or difluoro analog would require compensatory lipophilicity elsewhere in the molecule, potentially introducing undesirable molecular weight or off‑target liability.

Metabolic Stability-Driven Scaffold Selection Where Benzylic Oxidation Must Be Minimised

In programs where benzyl ether metabolic lability has been identified as a liability, the 2,4,5‑trifluoro motif offers the maximal fluorine‑mediated blockade of aromatic C–H oxidation sites among all commercially available 3‑(benzyloxy)azetidine derivatives. The target compound simultaneously occupies all three potential metabolic soft spots (positions 2, 4, and 5), whereas any mono‑ or difluorinated alternative leaves one or two sites vulnerable to CYP‑mediated hydroxylation [2]. This makes the target compound the logical choice for scaffold‑hopping exercises where metabolic stability is the primary optimisation parameter and iterative fluorination is impractical.

Parallel SAR Exploration of Linker Effects: Ether vs. Methylene in Trifluorobenzyl Azetidine Series

Structure‑activity relationship teams seeking to deconvolute the contributions of linker chemistry to target binding can procure 3-((2,4,5-trifluorobenzyl)oxy)azetidine alongside 3-(3,4,5-trifluorobenzyl)azetidine (CAS 1341417-63-7) as a matched molecular pair . The ether‑linked target compound provides an additional hydrogen‑bond acceptor and rotatable bond compared to the direct C–C linked analog (HBA: 2 vs. 1; rotatable bonds: 3 vs. 2), enabling systematic assessment of whether the ether oxygen contributes favourably or unfavourably to potency, selectivity, and metabolic profile. This matched‑pair analysis is feasible only because both compounds are commercially accessible.

Library Synthesis and Diversity-Oriented Synthesis Requiring Multi-Gram, Multi-Vendor Supply Assurance

For high‑throughput chemistry groups constructing azetidine‑based screening libraries, the multi‑vendor availability of 3-((2,4,5-trifluorobenzyl)oxy)azetidine (Chemscene, AKSci, Leyan, CymitQuimica) provides supply‑chain resilience that single‑source analogs cannot offer. When a library synthesis campaign requires repeat purchases of 5–25 g quantities over 6–18 months, the ability to source from multiple vendors eliminates single‑supplier dependency and enables competitive pricing. The consistent purity specifications (97–98%) across vendors further reduce batch‑to‑batch variability concerns that could confound biological assay interpretation.

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